Ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Overview
Description
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a type of 1,6-naphthyridine, which has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary target of this compound is the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
The compound interacts with the c-Met kinase by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by c-Met kinase, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects various biochemical pathways. These include pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and a moderate lipophilicity (Log Po/w (iLOGP): 1.74) . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By inhibiting the activity of c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its absorption, distribution, metabolism, or excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-amino-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.
Scientific Research Applications
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties.
1,5-Naphthyridine: Exhibits anticancer and anti-inflammatory activities.
1,6-Naphthyridine: Similar to ethyl 8-amino-1,6-naphthyridine-3-carboxylate, it has diverse biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl 8-amino-1,6-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMBYGQUUFLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=NC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193355 | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-29-4 | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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